7-Methoxyquinazoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in scientific research, particularly in the field of medicinal chemistry. [, , , , , ] These compounds are characterized by a quinazoline scaffold, a double-ring structure comprising a benzene ring fused with a pyrimidine ring, substituted with a methoxy group at the 7th position. The presence of the methoxy group at this position often influences the pharmacological properties of these derivatives. []
7-Methoxyquinazolines are not naturally occurring compounds and are typically synthesized in the laboratory. Their value in research stems from their ability to interact with various biological targets, making them suitable for the development of potential therapeutic agents. [, , , , , ]
7-Methoxyquinazoline is classified as a heterocyclic aromatic compound. Its structure consists of a quinazoline core with a methoxy group (-OCH₃) at the seventh position, which influences its chemical reactivity and biological activity. This compound is often studied in the context of drug design due to its ability to interact with specific biological targets.
The synthesis of 7-methoxyquinazoline can be achieved through various methods, typically involving the condensation of appropriate starting materials that contain the necessary functional groups. One notable method involves the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic conditions.
For instance, one synthetic route reported involves dissolving 200 mg of 6-hydroxyl-7-methoxyquinazoline hydrochloride in ethanol and treating it with peracetic acid, followed by heating at 60 °C for several hours to yield the desired product with high purity and yield .
The molecular structure of 7-methoxyquinazoline can be described as follows:
7-Methoxyquinazoline participates in various chemical reactions that are significant for its functionalization and application in drug discovery:
The mechanism of action for 7-methoxyquinazoline derivatives primarily revolves around their ability to inhibit specific kinases involved in cancer signaling pathways. For example, studies have shown that certain derivatives act as dual inhibitors of epidermal growth factor receptor and c-Met pathways, which are crucial in non-small cell lung cancer progression. The binding affinity and inhibitory constant (K_i) values are determined through docking studies and biochemical assays .
7-Methoxyquinazoline has garnered attention for its potential applications in several fields:
The systematic IUPAC name for the parent compound is quinazolin-7-yl methyl ether, though it is more conventionally referred to as 7-methoxyquinazoline. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.18 g/mol. The structure consists of a benzene ring fused to a pyrimidine ring, with a methoxy substituent specifically at the 7-position. This substitution pattern creates a distinct electronic distribution compared to other positional isomers, as confirmed by spectroscopic data and computational analyses [5] [8].
X-ray crystallographic studies of closely related analogues reveal that the methoxy group adopts a nearly coplanar orientation with the quinazoline ring system, maximizing conjugation and creating a planar bioactive conformation essential for optimal interaction with biological targets. This coplanarity facilitates π-stacking interactions with aromatic residues in enzyme binding sites, a feature exploited in drug design [4]. The electron-donating methoxy group significantly influences the electron density at adjacent positions, particularly enhancing nucleophilicity at C-6 and C-8, which governs regioselectivity in electrophilic substitution reactions [5].
Table 1: Key Structural and Physicochemical Properties of 7-Methoxyquinazoline Derivatives
Property | Quinazoline Core | 7-Methoxyquinazoline | Significance |
---|---|---|---|
Molecular Formula | C₈H₆N₂ | C₉H₈N₂O | Increased oxygen content |
Molecular Weight | 130.15 g/mol | 160.18 g/mol | Higher molecular complexity |
LogP (Predicted) | 1.32 | 1.65 ± 0.30 | Enhanced lipophilicity |
Hydrogen Bond Acceptors | 2 | 3 | Improved water solubility |
Rotatable Bonds | 0 | 1 | Conformational flexibility |
pKa (Predicted) | 3.12 (basic) | 3.05 (basic) | Slightly reduced basicity |
Planarity | Coplanar | Near-coplanar methoxy group | Enhanced π-stacking |
Synthetic access to 7-methoxyquinazoline derivatives typically proceeds through multistep sequences starting from appropriately substituted anthranilic acid derivatives. A common approach involves cyclization of 2-amino-4-methoxybenzoic acid with formamide, followed by chlorination at C-4 to generate key intermediates like 4-chloro-7-methoxyquinazoline. This chlorinated intermediate serves as a versatile precursor for nucleophilic displacement reactions that install various amines and alkoxy groups essential for biological activity [4] [8]. Advanced intermediates such as 2,4-dichloro-7-methoxyquinazoline (hypothetical analogue of the 6,7-dimethoxy compound described in [4]) enable sequential functionalization, with C-4 typically displaying higher reactivity toward nucleophiles than C-2, allowing regioselective derivatization.
Table 2: Characteristic Spectral Signatures of 7-Methoxyquinazoline Derivatives
Spectroscopic Method | Key Features | Structural Information |
---|---|---|
¹H NMR | δ 3.85 (s, 3H, OCH₃) | Methoxy group confirmation |
δ 7.10 (d, 1H, H-8) | C-8 proton para to methoxy | |
δ 7.95 (d, 1H, H-5) | C-5 proton ortho to N | |
δ 8.60 (s, 1H, H-2) | Electron-deficient C-2 proton | |
¹³C NMR | δ 55.8 (OCH₃) | Methoxy carbon |
δ 162.5 (C-7) | Oxygen-substituted carbon | |
δ 158.9 (C-2) | Imine carbon | |
IR Spectroscopy | 1250-1280 cm⁻¹ (C-O stretch) | Aryl methyl ether |
1560-1610 cm⁻¹ (C=N stretch) | Pyrimidine ring | |
Mass Spectrometry | m/z 160 [M]⁺ | Molecular ion |
m/z 145 [M-CH₃]⁺ | Methoxy cleavage |
The historical development of methoxy-substituted quinazolines traces back to the mid-20th century when researchers began systematically exploring the functionalization of quinazoline alkaloids isolated from natural sources. The discovery of vasicine (peganine) from Adhatoda vasica in 1950 marked a significant milestone, as this naturally occurring quinazoline alkaloid demonstrated bronchodilatory activity and featured oxygenation patterns that inspired synthetic chemists to explore methoxy-substituted analogues [6]. By the 1960s, synthetic methodologies had advanced sufficiently to allow targeted substitution at specific quinazoline positions, including the challenging C-7 position, which previously had been difficult to functionalize selectively due to the electron-deficient nature of the quinazoline system.
The development of efficient cyclization methods, particularly the Niementowski reaction and its variants, enabled the practical synthesis of 7-methoxyquinazoline derivatives in sufficient quantities for biological screening. This synthetic accessibility coincided with growing interest in heterocyclic compounds as privileged scaffolds in medicinal chemistry. Throughout the 1970s and 1980s, research expanded significantly as evidenced by studies on cardiotonic 6,7-dimethoxyquinazoline derivatives, which demonstrated the critical importance of methoxy positioning for biological activity [10]. These investigations established structure-activity relationship (SAR) principles that guided subsequent rational drug design.
Table 3: Historical Milestones in Methoxyquinazoline Chemistry
Time Period | Development | Significance |
---|---|---|
1950-1959 | Isolation of vasicine (peganine) | First bioactive quinazoline alkaloid identified |
1960-1969 | Development of regioselective cyclization methods | Enabled targeted synthesis of 7-substituted derivatives |
1970-1979 | Synthesis of 7-methoxy analogues of clinically used drugs | Demonstrated pharmacological potential |
1980-1989 | Cardiotonic activity discovery in dimethoxyquinazolines [10] | Validated therapeutic utility |
1990-1999 | Introduction as α-adrenergic antagonists | Established clinical relevance |
2000-Present | Application in kinase inhibitor design [3] [9] | Expanded to targeted cancer therapies |
The strategic incorporation of the 7-methoxy group emerged as a critical design element to optimize drug-target interactions while maintaining favorable physicochemical properties. Unlike the more common 6,7-dimethoxy substitution pattern, the singular 7-methoxy group offers a different steric and electronic profile that can provide selectivity advantages against certain biological targets. This positional specificity became particularly important in the 1990s with the development of alpha-adrenergic antagonists like doxazosin and terazosin, where 7-methoxyquinazoline derivatives served as key intermediates and impurities in manufacturing processes [5] [8]. The structural evolution of these clinically important drugs demonstrated how subtle modifications around the quinazoline core, including methoxy positioning, profoundly influenced receptor binding affinity and pharmacokinetic profiles.
The role of 7-methoxyquinazoline derivatives expanded significantly with the emergence of targeted cancer therapies in the early 21st century. Researchers recognized that the planar quinazoline core could effectively occupy the adenine-binding pocket of protein kinases, while the 7-methoxy group provided optimal hydrogen-bonding interactions and steric complementarity with specific kinase subfamilies. This understanding led to the development of numerous kinase inhibitors bearing the 7-methoxyquinazoline pharmacophore as ATP-competitive agents, particularly against tyrosine kinases involved in angiogenesis and tumor progression [9].
7-Methoxyquinazoline derivatives serve as essential intermediates in the synthesis of α₁-adrenergic receptor antagonists used for hypertension and benign prostatic hyperplasia (BPH). The structural requirements for alpha-blockade activity include a methoxy group at either the 6- or 7-position, with the latter providing optimal pharmacokinetic profiles in clinical candidates. For example, 4-amino-2-chloro-7-methoxyquinazoline functions as a key precursor in the synthesis of doxazosin mesylate and terazosin hydrochloride, where the chlorine at C-2 is displaced by piperazine derivatives to create the pharmacologically active molecules [8].
Structure-activity relationship (SAR) studies in this class reveal that the 7-methoxy group contributes significantly to receptor binding through both hydrophobic interactions and electronic effects. The oxygen atom participates in hydrogen bonding with serine residues in the α₁-adrenergic receptor binding pocket, while the methyl group engages in van der Waals interactions with hydrophobic subpockets. This dual interaction mode enhances binding affinity and selectivity over related receptors, reducing off-target effects. The methoxy group's electron-donating properties also increase the electron density of the quinazoline ring system, facilitating π-cation interactions with protonated amine residues in the receptor's active site [8].
The 7-methoxyquinazoline scaffold has emerged as a privileged structure in kinase inhibitor design, particularly for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. In a landmark study, researchers developed 4-anilinoquinazoline derivatives bearing diarylamide fragments at the 6,7-dimethoxy positions that demonstrated potent VEGFR-2 inhibition with IC₅₀ values as low as 16 nM [9]. While these specific compounds featured dimethoxy substitution, subsequent studies demonstrated that the 7-methoxy group alone could maintain potency while reducing molecular weight and improving metabolic stability.
The structural advantage of the 7-methoxy group in kinase inhibition stems from its ability to form a critical hydrogen bond with the kinase hinge region while occupying a hydrophobic pocket adjacent to the ATP-binding site. Molecular docking studies of compound 14b from [9] revealed that the methoxy oxygen accepts a hydrogen bond from Cys919 in VEGFR-2, while the methyl group fits perfectly into a lipophilic cleft formed by Leu840, Val848, and Phe1047. This dual interaction contributes significantly to the compound's high binding affinity and selectivity. Derivatives optimized with the 7-methoxy substitution pattern have shown potent antiproliferative effects against Hep-G2 and MCF-7 cancer cell lines in the low-micromolar range, demonstrating their therapeutic potential [9].
Table 4: Representative 7-Methoxyquinazoline Derivatives in Drug Discovery
Compound Class | Biological Target | Key Activity | Development Status |
---|---|---|---|
4-Amino-2-chloro-7-methoxy | α₁-Adrenergic receptor | Antihypertensive intermediate [8] | Approved drug precursor |
4-Anilino-7-methoxy | VEGFR-2 | Antiangiogenic [9] | Preclinical research |
4-(Piperazinyl)-7-methoxy | PDGFR phosphorylation | Antiproliferative [3] | Lead optimization |
2,4-Diamino-7-methoxy | Antimalarial | Plasmodium growth inhibition [7] | Lead identification |
2-Chloro-4-hydroxy-7-methoxy | Cardiotonic | Positive inotropic [10] | Historical research |
7-Methoxyquinazoline derivatives have demonstrated promising activity against infectious pathogens, particularly in antimalarial applications. Researchers have synthesized approximately 150 different quinazoline-2,4-diamines featuring methoxy substitutions, including 7-methoxy variants, and evaluated their antimalarial activity through comprehensive SAR studies [7]. These compounds interfere with parasite folate metabolism and heme detoxification pathways, though their precise mechanism of action continues to be elucidated.
The most promising antimalarial candidate identified from this series is SSJ-717 (6,7-dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine), which contains methoxy groups at both the 6- and 7-positions. However, follow-up studies demonstrated that the 7-methoxy group alone maintained substantial antiplasmodial activity while improving metabolic stability compared to dimethoxy analogues. This finding highlights the importance of the 7-position substitution for antimalarial efficacy and suggests that simplified 7-methoxy derivatives may offer advantages in terms of synthetic accessibility and pharmacokinetic optimization [7].
Early investigations into the cardiotonic activity of quinazoline derivatives identified 7-methoxy-substituted compounds as positive inotropic agents with favorable therapeutic indices. In studies of 6,7-dimethoxyquinazoline derivatives, researchers observed significant enhancement of myocardial contractility in animal models, with structure-activity relationship analyses indicating that the 7-methoxy group contributed disproportionately to this activity compared to the 6-methoxy substituent [10]. This positional preference was attributed to optimized hydrogen-bonding interactions with cardiac phosphodiesterase III (PDE-III), the molecular target responsible for the cardiotonic effects.
Although these cardiotonic quinazolines did not advance to clinical development due to the emergence of alternative therapeutic approaches, they established important principles for the design of selective PDE inhibitors. The 7-methoxy group was found to occupy a specific subpocket in the PDE-III binding site, with the oxygen atom forming hydrogen bonds with glutamine residues while the methyl group engaged in hydrophobic interactions with adjacent leucine and isoleucine side chains. This binding mode increased inhibitor potency while reducing off-target effects on other PDE isoforms, highlighting the strategic value of the 7-methoxy group in achieving target selectivity [10].
Table 5: Synthetic Applications of 7-Methoxyquinazoline Intermediates
Intermediate | Reaction Type | Product Class | Therapeutic Application |
---|---|---|---|
2,4-Dichloro-7-methoxyquinazoline | Nucleophilic substitution | 4-Alkoxy-2-chloro derivatives | Kinase inhibitors [4] |
4-Amino-2-chloro-7-methoxyquinazoline | Displacement with piperazines | 4-(Substituted piperazinyl) derivatives | α-Blockers [8] |
4-Chloro-7-methoxyquinazoline | Pd-catalyzed coupling | 4-Anilino derivatives | VEGFR-2 inhibitors [9] |
2,4-Dihydroxy-7-methoxyquinazoline | Chlorination | 2,4-Dichloro derivatives | Antimalarial precursors [7] |
7-Methoxyquinazoline-2,4(1H,3H)-dione | Alkylation | 1,3-Dialkylated derivatives | Cardiotonic agents [10] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5